6-(1,3-二氢-2H-异喹啉-2-基)-2H-1,4-苯并噁嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

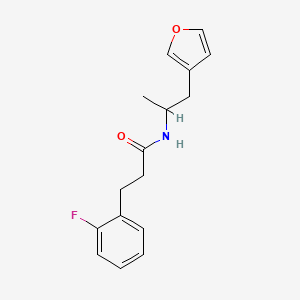

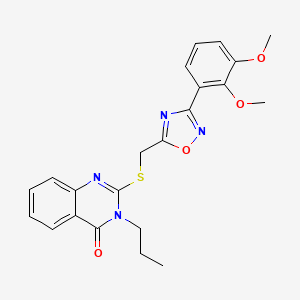

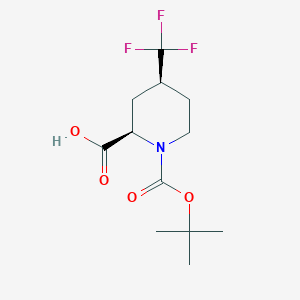

The compound “6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one” is a novel melatonin receptor ligand . It has been synthesized and evaluated for its pharmacological properties . The isoindoline analogue of this compound displays high MT2 binding affinity and high selectivity towards the MT2 subtype .

Synthesis Analysis

The synthesis of this compound involves the 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups . The synthesis process has been reported in several studies .科学研究应用

农业应用

化感物质性质和除草剂活性

已研究了包括类似于指定化合物的衍生物在内的苯并恶嗪酮的化感作用,化感作用是植物之间可以抑制竞争植物物种生长的化学相互作用。由于其植物毒性、抗真菌、抗微生物和拒食作用,这些化合物已显示出作为天然除草剂模型的潜力。苯并恶嗪酮的降解产物在植物的生态行为中也发挥着重要作用,有助于化学防御机制(Macias 等人,2009)。此外,特定的苯并恶嗪酮衍生物表现出除草活性,抑制原卟啉原氧化酶(叶绿素合成中的关键酶),表明它们在开发新型除草剂中具有潜在用途(Huang 等人,2005)。

材料科学应用

高性能热固性材料

已经合成并利用了含有烯丙基的新型苯并恶嗪酮单体(衍生自苯并恶嗪酮结构)来生产具有优异热机械性能的热固性材料。这些材料表现出更高的玻璃化转变温度和改进的热稳定性,使其适用于高级工程应用(Agag & Takeichi,2003)。

药理学应用

药物开发

苯并恶嗪酮及其衍生物因其生物活性而被用于药物开发。苯并恶嗪酮骨架的结构多功能性和相对化学简单性使其成为开发新药的有希望的来源。它们的应用包括作为非甾体孕激素受体拮抗剂开发的先导,突出了它们在治疗干预中的潜力(Zhang 等人,2002)。

环境和生态研究

解毒和生态相互作用

对苯并恶嗪酮的研究已扩展到包括它们的环境影响,特别是它们如何影响物种之间的生态相互作用。对暴露于苯并恶嗪酮的拟南芥幼苗的研究提供了对植物解毒机制和对这些化感物质的转录反应的见解,从而更深入地了解植物对化学应激源的适应力和适应性(Baerson 等人,2005)。

作用机制

Target of Action

Similar compounds have been found to interact with themelatonin receptor MT2 . The MT2 receptor plays a crucial role in regulating circadian rhythms and sleep-wake cycles.

Mode of Action

Related compounds have been shown to act asantagonists at the MT2 receptor . This means they bind to the receptor and block its activation, preventing the downstream effects of receptor activation.

生化分析

Biochemical Properties

It has been found to interact with the MT2 melatonin receptor, displaying high binding affinity . This suggests that it may play a role in biochemical reactions involving this receptor.

Cellular Effects

Given its interaction with the MT2 receptor , it may influence cellular processes regulated by melatonin, such as circadian rhythms, immune function, and cell signaling pathways.

Molecular Mechanism

It is known to bind to the MT2 melatonin receptor with high affinity , suggesting it may exert its effects through modulation of this receptor.

Metabolic Pathways

Given its interaction with the MT2 receptor , it may be involved in pathways related to melatonin metabolism.

属性

IUPAC Name |

6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENGVUFQSTIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)

![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)

![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)

![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)